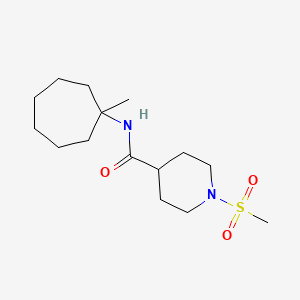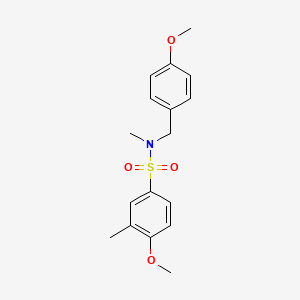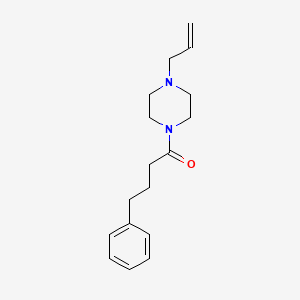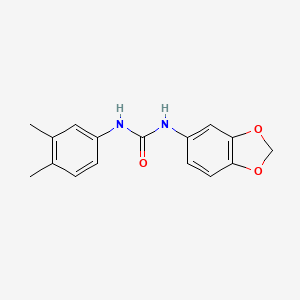
4-fluoro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide
Descripción general
Descripción
4-fluoro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide is a synthetic organic compound characterized by the presence of a fluoro group, a trimethoxyphenyl group, and a benzenesulfonamide moiety
Aplicaciones Científicas De Investigación
4-fluoro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide has several scientific research applications:
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 4-fluoro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, redox homeostasis, gene expression, signal transduction, drug resistance, and cell proliferation .
Mode of Action
This compound interacts with its targets, leading to their inhibition . For instance, it inhibits tubulin polymerization, a critical process for cell division . It also down-regulates ERK2 protein and inhibits ERKs phosphorylation .
Biochemical Pathways
The compound affects several biochemical pathways due to its multi-targeting nature. It disrupts the normal function of tubulin, leading to the inhibition of cell division . It also affects the Hsp90 chaperone system, which can destabilize many client proteins and lead to cell death . Furthermore, it inhibits the Wnt/β-catenin signaling pathway , which is involved in cell proliferation and differentiation .
Pharmacokinetics
The trimethoxyphenyl (tmp) group, which is part of the compound’s structure, is known to be a pharmacophore in numerous potent agents This suggests that the compound may have good bioavailability and distribution characteristics
Result of Action
The compound has displayed notable anti-cancer effects by effectively inhibiting its targets . It has also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it has demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide typically involves the following steps:
Formation of the Trimethoxyphenyl Intermediate: The starting material, 3,4,5-trimethoxybenzaldehyde, is subjected to a series of reactions to form the trimethoxyphenyl intermediate.
Sulfonamide Formation: The intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-fluoro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-fluoro-N-(3,4,5-trimethoxyphenyl)methylbenzenesulfonamide
- 3,4,5-trimethoxyphenylacetonitrile
Uniqueness
4-fluoro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct bioactive properties. Compared to similar compounds, it may exhibit higher potency or selectivity in inhibiting certain molecular targets .
Propiedades
IUPAC Name |
4-fluoro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO5S/c1-20-13-8-11(9-14(21-2)15(13)22-3)17-23(18,19)12-6-4-10(16)5-7-12/h4-9,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGOENOZXQLWNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-benzyl-1-[(3-ethyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}methanol](/img/structure/B5472265.png)

![1-[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-2-propan-2-yloxyethanone](/img/structure/B5472275.png)
![4-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(3-methoxybenzyl)morpholine](/img/structure/B5472276.png)
![2-[(1-{[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]carbonyl}piperidin-3-yl)methyl]-1H-benzimidazole](/img/structure/B5472278.png)
![2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]benzamide](/img/structure/B5472299.png)
![7-(3-chlorophenyl)-4-[4-(dimethylamino)butanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5472300.png)


![2-[4-[[2-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidine](/img/structure/B5472329.png)
![2-(3-Naphthalen-1-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-2-oxoacetamide](/img/structure/B5472337.png)

![N-[(2-fluorophenyl)methyl]-2-(2-methylphenyl)acetamide](/img/structure/B5472358.png)
![3-(2,7-diazaspiro[4.5]dec-7-ylcarbonyl)-1-ethyl-4,6-dimethyl-2(1H)-pyridinone hydrochloride](/img/structure/B5472379.png)
